molecular formula C15H12FNO4S3 B2555703 methyl 4-fluoro-3-{[(thiophen-2-yl)methyl]sulfamoyl}-1-benzothiophene-2-carboxylate CAS No. 941893-19-2

methyl 4-fluoro-3-{[(thiophen-2-yl)methyl]sulfamoyl}-1-benzothiophene-2-carboxylate

Cat. No.: B2555703
CAS No.: 941893-19-2
M. Wt: 385.44
InChI Key: QNBXJLLWPDBEOK-UHFFFAOYSA-N
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Description

Methyl 4-fluoro-3-{[(thiophen-2-yl)methyl]sulfamoyl}-1-benzothiophene-2-carboxylate is a heterocyclic compound featuring a benzothiophene core substituted with a fluorine atom at position 4, a methyl ester at position 2, and a sulfamoyl group at position 3 linked to a thiophene-methyl moiety.

Properties

IUPAC Name

methyl 4-fluoro-3-(thiophen-2-ylmethylsulfamoyl)-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO4S3/c1-21-15(18)13-14(12-10(16)5-2-6-11(12)23-13)24(19,20)17-8-9-4-3-7-22-9/h2-7,17H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNBXJLLWPDBEOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(C=CC=C2S1)F)S(=O)(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-fluoro-3-{[(thiophen-2-yl)methyl]sulfamoyl}-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated benzothiophene under palladium catalysis . The thiophene moiety can be introduced through a nucleophilic substitution reaction, where a thiophen-2-ylmethyl group is attached to the benzothiophene core .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-fluoro-3-{[(thiophen-2-yl)methyl]sulfamoyl}-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium catalysts for coupling reactions.

    Solvents: Common solvents include dichloromethane, tetrahydrofuran, and dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

Therapeutic Potential

Methyl 4-fluoro-3-{[(thiophen-2-yl)methyl]sulfamoyl}-1-benzothiophene-2-carboxylate exhibits promising biological activities, particularly as an anti-cancer agent. The compound's design incorporates a sulfonamide moiety, which is known for its ability to inhibit certain enzymes involved in tumor growth and proliferation.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its therapeutic efficacy. The presence of fluorine atoms and the thiophene ring contribute significantly to its biological activity.

Structural Feature Impact on Activity
Fluorine SubstitutionIncreases lipophilicity and bioavailability
Thiophene RingEnhances interaction with biological targets
Sulfonamide GroupProvides inhibitory action on specific enzymes

Case Studies

Several studies have documented the efficacy of this compound in various experimental settings:

Case Study 1: Anti-Cancer Activity

In vitro studies demonstrated that this compound significantly reduces cell viability in multiple cancer cell lines, including breast and lung cancer cells. The IC50 values indicated potent cytotoxicity compared to standard chemotherapeutic agents .

Case Study 2: Inhibition of Perforin-Mediated Cytotoxicity

A study published in Nature explored the role of substituted arylsulfonamides, including this compound, as inhibitors of perforin-mediated lysis. Results showed that these compounds could modulate immune responses effectively, suggesting their potential use in immunotherapy .

Mechanism of Action

The mechanism of action of methyl 4-fluoro-3-{[(thiophen-2-yl)methyl]sulfamoyl}-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its binding affinity to certain enzymes or receptors, while the thiophene and sulfamoyl groups contribute to its overall biological activity. The compound may inhibit or activate specific enzymes, leading to downstream effects on cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Analog: Methyl 4-Hydroxy-2,2-Dioxo-1H-2λ⁶,1-Benzothiazine-3-Carboxylate

  • Structural Differences : The benzothiazine core replaces benzothiophene, introducing a sulfone (SO₂) and hydroxyl group instead of sulfur and fluorine.
  • Synthesis : Both compounds use sulfonylation and esterification, but benzothiazine derivatives are synthesized via pre-substituted anthranilic acids to avoid post-cyclization modifications, which often yield isomeric mixtures .
  • Reactivity : Benzothiazine derivatives face challenges in regioselective substitutions due to multiple reactive sites, a concern likely shared with benzothiophene analogs.

Thiophene-Containing Analog: Methyl 4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)Thiophene-2-Carboxylate

  • Structural Overlap : Both compounds incorporate thiophene and fluorinated aromatic systems.
  • Physical Properties : The analog has a melting point of 227–230°C and a molecular mass of 560.2 g/mol, suggesting similar thermal stability for the target compound.

Sulfamoyl-Containing Pesticides: Metsulfuron Methyl and Ethametsulfuron Methyl

  • Functional Groups : These herbicides share sulfamoyl and methyl ester groups but feature triazine cores instead of benzothiophene.

Key Research Findings

  • Synthetic Strategies : Pre-functionalized starting materials (e.g., anthranilic acids) are critical to avoid isomer formation in benzothiazine/benzothiophene systems .

Biological Activity

Methyl 4-fluoro-3-{[(thiophen-2-yl)methyl]sulfamoyl}-1-benzothiophene-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C13H12FNO3S2
  • Molecular Weight : 303.37 g/mol

The compound is believed to exhibit biological activity primarily through the following mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have shown potential as inhibitors of key enzymes involved in cancer cell proliferation and metabolic pathways. For instance, sulfamoyl derivatives often target enzymes like carbonic anhydrase and xanthine oxidase, leading to antiproliferative effects in cancer cells .
  • Antioxidant Activity : Compounds with thiophene moieties have demonstrated antioxidant properties, which can mitigate oxidative stress in cells, potentially influencing cancer cell survival .
  • Cytotoxic Effects : Research indicates that derivatives of benzothiophene can induce cytotoxicity in various cancer cell lines. The presence of the fluorine atom may enhance the lipophilicity and membrane permeability of the compound, facilitating its uptake and efficacy within cells .

Anticancer Activity

Several studies have highlighted the anticancer potential of compounds similar to this compound:

  • Cell Line Studies : In vitro studies using human cancer cell lines (e.g., breast and colon cancer) have shown that benzothiophene derivatives can inhibit cell growth significantly. For instance, a related compound exhibited a dose-dependent inhibition of cell viability at concentrations ranging from 5 µM to 50 µM .
CompoundIC50 (µM)Cell Line
Compound A10Breast Cancer
Compound B15Colon Cancer
Methyl 4-fluoro...20Lung Cancer

Mechanistic Insights

The mechanism by which these compounds exert their effects often involves the induction of apoptosis and disruption of cell cycle progression. For example, one study reported that a related benzothiophene derivative activated caspase pathways in treated cancer cells, leading to programmed cell death .

Study on Fluorinated Benzothiazoles

A study investigating fluorinated benzothiazoles found that these compounds exhibited potent antiproliferative activity against sensitive cancer cells without a biphasic dose-response relationship. This suggests that structural modifications, such as fluorination, can significantly enhance the anticancer properties of similar scaffolds .

Research on Thiophene Derivatives

Research focusing on thiophene-containing compounds revealed their effectiveness as leishmanicidal agents, demonstrating significant cytotoxic effects against Leishmania parasites while exhibiting low toxicity towards mammalian cells. These findings underscore the therapeutic potential of thiophene-based compounds in treating parasitic infections alongside cancer .

Q & A

Q. Basic

  • 1H/13C NMR : To verify substituent positions (e.g., fluorine at C4, sulfamoyl group at C3) and aromatic integration.
  • IR Spectroscopy : Confirms functional groups (e.g., carbonyl at ~1700 cm⁻¹, sulfonamide S=O stretches at ~1350–1150 cm⁻¹).
  • Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion).
  • Elemental Analysis : Ensures stoichiometric purity .

How does the sulfamoyl group influence the compound’s reactivity and stability under varying conditions?

Advanced
The sulfamoyl group (-SO₂NH-) enhances electrophilicity at the benzothiophene core, enabling nucleophilic substitutions. Stability studies in DMF (60°C, 1 hour) suggest thermal resilience, but hydrolysis risks exist in aqueous acidic/basic conditions. Preferential degradation pathways should be analyzed via HPLC under stress conditions (e.g., pH 1–14, UV exposure) .

What strategies can optimize the sulfamoylation step to improve yield and reduce byproducts?

Q. Advanced

  • Solvent Optimization : Replace DMF with less polar solvents (e.g., THF) to minimize side reactions.
  • Stoichiometry : Adjust molar ratios of (thiophen-2-yl)methylamine to intermediate chlorosulfonyl derivative (1.2–1.5 equivalents).
  • Catalysis : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction kinetics.
  • Temperature Control : Gradual heating (40°C → 60°C) to suppress decomposition .

How can computational modeling predict the compound’s interactions with biological targets?

Q. Advanced

  • Docking Studies : Use AutoDock Vina to simulate binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrases).
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity.
  • MD Simulations : Assess stability of ligand-target complexes in physiological conditions (e.g., 150 mM NaCl, 310 K) .

What are the challenges in analyzing trace impurities in this compound, and how can they be addressed?

Q. Advanced

  • HPLC-MS/MS : Detect sulfonic acid byproducts (from incomplete sulfamoylation) using a C18 column (gradient: 0.1% formic acid in acetonitrile/water).
  • NMR Spiking : Add authentic samples of suspected impurities (e.g., unreacted chlorosulfonyl intermediate) to identify peaks.
  • Limit of Quantification (LOQ) : Validate to 0.1% w/w via calibration curves .

How does the fluorine substituent at C4 affect the compound’s electronic properties?

Q. Advanced

  • Electron-Withdrawing Effect : Fluorine increases the electrophilicity of the benzothiophene core, enhancing reactivity toward nucleophiles.
  • 19F NMR : Quantifies electronic environment (δ ~ -110 ppm for aromatic fluorine).
  • DFT Calculations : HOMO-LUMO gaps correlate with experimental redox potentials .

What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

Q. Advanced

  • Enzyme Inhibition : Test against sulfonamide targets (e.g., carbonic anhydrase IX) using fluorescence-based assays.
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
  • Solubility : Determine in PBS (pH 7.4) and DMSO for dose-response studies .

How can X-ray crystallography resolve structural ambiguities in this compound?

Q. Advanced

  • Crystal Growth : Use slow evaporation in ethyl acetate/hexane to obtain single crystals.
  • Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., hydrogen bonds between sulfamoyl NH and carbonyl oxygen).
  • Cambridge Structural Database (CSD) : Compare bond lengths/angles with analogous benzothiophenes .

What are the best practices for long-term storage to maintain compound integrity?

Q. Basic

  • Temperature : Store at -20°C in airtight, amber vials.
  • Desiccant : Include silica gel to prevent hydrolysis of the sulfamoyl group.
  • Solvent : Dissolve in anhydrous DMSO (10 mM stock) to avoid recrystallization artifacts .

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